

2-Methylbenzo[d]thiazole-5-carbonitrile IUPAC name

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Compound of Interest

Compound Name: 2-Methylbenzo[d]thiazole-5-carbonitrile

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An In-depth Technical Guide to 2-Methyl-1,3-benzothiazole-5-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive technical overview of 2-Methyl-1,3-benzothiazole-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and material science. We will explore its fundamental chemical and physical properties, detailed synthetic protocols with mechanistic rationale, spectroscopic characterization, and current and prospective applications. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel benzothiazole derivatives.

The Benzothiazole Scaffold: A Privileged Structure in Modern Chemistry

The benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, is a cornerstone in the field of medicinal chemistry and materials science.^{[1][2]} This bicyclic heterocycle is not only a component of various natural products but also serves as a "privileged scaffold" in drug design. Its structural rigidity, electron-rich nature, and ability to participate in hydrogen bonding and π - π stacking interactions allow it to bind to a wide array of biological

targets. Consequently, benzothiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and anti-tubercular properties.[3][4][5] In material science, the unique photophysical properties of this scaffold are harnessed in the development of dyes, fluorescent markers, and organic electronics.[1]

Compound Profile: 2-Methyl-1,3-benzothiazole-5-carbonitrile

2-Methyl-1,3-benzothiazole-5-carbonitrile (CAS No. 90418-93-2) is a specific derivative that combines the core benzothiazole structure with a methyl group at the 2-position and a nitrile group at the 5-position.[6][7] The methyl group can influence steric interactions and metabolic stability, while the electron-withdrawing nitrile group significantly modulates the electronic properties of the ring system and provides a versatile chemical handle for further derivatization.

Nomenclature and Chemical Identifiers

Identifier	Value	Source
IUPAC Name	2-methyl-1,3-benzothiazole-5-carbonitrile	PubChem[6]
CAS Number	90418-93-2	PubChem, BLD Pharm[6][7]
Molecular Formula	C ₉ H ₆ N ₂ S	PubChem, BLD Pharm[6][7]
Molecular Weight	174.22 g/mol	PubChem, Smolecule[3][6]
Canonical SMILES	<chem>CC1=NC2=C(S1)C=CC(=C2)C#N</chem>	BLD Pharm[7]
InChIKey	LMGBAGZYSFICDQ-UHFFFAOYSA-N	PubChem[6]

Physicochemical Properties (Computed)

Property	Value	Source
XLogP3	2.5	PubChem[6]
Hydrogen Bond Donor Count	0	PubChem[6]
Hydrogen Bond Acceptor Count	2	PubChem[6]
Rotatable Bond Count	0	PubChem[6]
Exact Mass	174.02516937 Da	PubChem[6]
Topological Polar Surface Area	51.9 Å ²	PubChem[6]

Chemical Structure

Caption: Structure of 2-methyl-1,3-benzothiazole-5-carbonitrile.

Synthesis and Mechanistic Considerations

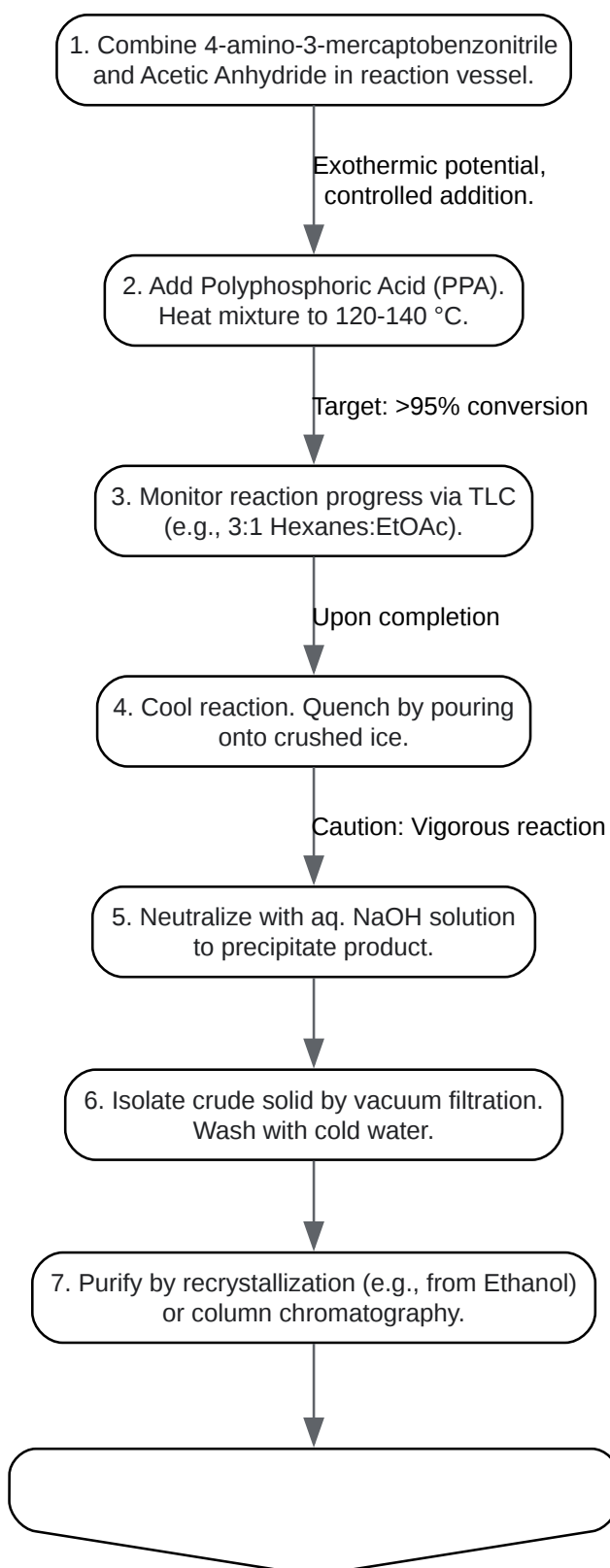
The synthesis of substituted benzothiazoles is a well-established area of organic chemistry.[1]

The most common and robust strategy involves the condensation of a 2-aminothiophenol derivative with a carboxylic acid or its equivalent, followed by cyclodehydration.[1][5]

For the synthesis of 2-Methyl-1,3-benzothiazole-5-carbonitrile, the logical starting materials would be 4-amino-3-mercaptobenzonitrile and acetic anhydride or a related acetylating agent.

Proposed Synthetic Workflow

This protocol is based on established methodologies for benzothiazole synthesis. The choice of a polyphosphoric acid (PPA) catalyst is standard for promoting the necessary cyclodehydration, as it acts as both a Lewis acid and a dehydrating agent under thermal conditions.



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Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

- **Reagent Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, combine 4-amino-3-mercaptopbenzonitrile (1.0 eq) and acetic anhydride (1.1 eq).
- **Catalyst Addition & Heating:** Carefully add polyphosphoric acid (PPA) (approx. 10x weight of the starting amine) to the mixture. The PPA serves as both the solvent and the catalyst. Begin heating the mixture with stirring to 130 °C.
 - **Rationale:** Acetic anhydride first acylates the primary amine. PPA then protonates the carbonyl oxygen, making the carbon more electrophilic for the subsequent intramolecular nucleophilic attack by the thiol group. The high temperature facilitates the final dehydration step to form the aromatic thiazole ring.
- **Reaction Monitoring:** Monitor the reaction's progress by taking small aliquots, quenching them in a basic solution, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- **Work-up and Isolation:** Allow the reaction mixture to cool to approximately 80 °C. Carefully and slowly pour the viscous mixture onto a beaker of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
- **Neutralization:** Slowly neutralize the acidic aqueous slurry by adding a 10M sodium hydroxide solution until the pH is ~7-8. This ensures the product is in its neutral form for complete precipitation.
- **Filtration:** Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts and then with a small amount of cold ethanol.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the final product as a crystalline solid.

Spectroscopic Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. While actual spectra must be obtained experimentally, the expected features can be predicted based on the structure.

- ^1H NMR: Expect a singlet for the methyl protons ($-\text{CH}_3$) around δ 2.8 ppm. The aromatic protons on the benzene ring will appear as a complex multiplet system in the δ 7.5-8.5 ppm range.
- ^{13}C NMR: The spectrum should show 9 distinct carbon signals. Key signals would include the methyl carbon (~ 20 ppm), the nitrile carbon ($-\text{C}\equiv\text{N}$) (~ 118 ppm), the C2 carbon of the thiazole ring (~ 168 ppm), and multiple signals in the aromatic region (120-150 ppm).
- Mass Spectrometry (MS): GC-MS or ESI-MS should show a prominent molecular ion peak $[\text{M}]^+$ or $[\text{M}+\text{H}]^+$ corresponding to the calculated exact mass of 174.03.[6]
- Infrared (IR) Spectroscopy: Look for a sharp, strong absorption band characteristic of the nitrile group ($-\text{C}\equiv\text{N}$) stretch around $2220\text{--}2240\text{ cm}^{-1}$. C=N stretching of the thiazole ring would appear around 1600 cm^{-1} .

Applications and Areas of Research

The unique substitution pattern of 2-Methyl-1,3-benzothiazole-5-carbonitrile makes it a valuable intermediate and a potential bioactive agent itself.

Medicinal Chemistry & Drug Development

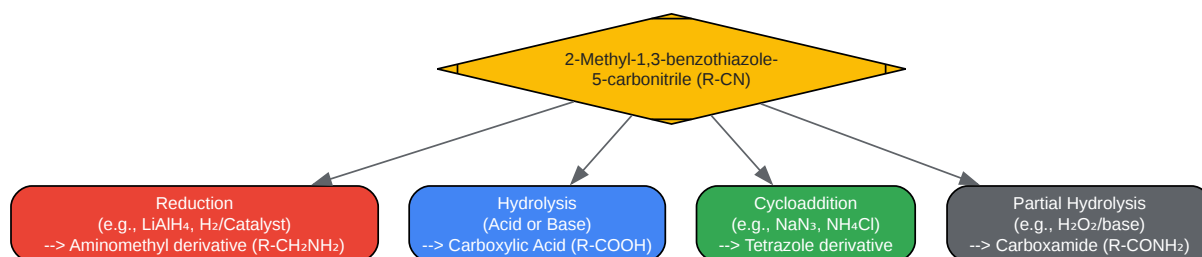
The benzothiazole core is a well-known pharmacophore. The related isomer, 2-Methylbenzo[d]thiazole-6-carbonitrile, has been noted for its potential as an anti-tubercular agent.[3] This suggests that the 5-carbonitrile isomer is a strong candidate for screening in similar assays. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed in vivo to a primary amide or carboxylic acid, leading to different pharmacodynamic and pharmacokinetic profiles. Its potential as an antidepressant has also been suggested by some vendors.[8]

Material Science

Benzothiazole derivatives are often explored for their use in organic electronics due to their electron-transporting properties and high photoluminescence quantum yields.[3] The nitrile group in the 5-position acts as a strong electron-withdrawing group, which can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule. This tuning of electronic properties is critical for designing new materials for applications such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.

Synthetic Building Block

The nitrile group is a highly versatile functional group in organic synthesis. It can be readily transformed into other functionalities, expanding its utility as a synthetic intermediate.



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Caption: Potential synthetic transformations of the nitrile group.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

Hazard Code	Description	Source
H302	Harmful if swallowed	PubChem, BLD Pharm[6][7]
H315	Causes skin irritation	PubChem, BLD Pharm[6][7]
H319	Causes serious eye irritation	PubChem, BLD Pharm[6][7]
H335	May cause respiratory irritation	PubChem, BLD Pharm[6][7]

Handling Recommendations:

- Work in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a cool, dry place in a tightly sealed container.[7]

Conclusion and Future Outlook

2-Methyl-1,3-benzothiazole-5-carbonitrile is a versatile heterocyclic compound with significant untapped potential. Its synthesis is achievable through established chemical routes, and its structure is ripe for exploration in both medicinal and materials science contexts. Future research should focus on the systematic evaluation of its biological activity, particularly against microbial and cancer cell lines, and the exploration of its photophysical properties for applications in organic electronics. The strategic positioning of the methyl and nitrile groups provides a solid foundation for the development of a new generation of functional molecules.

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